BENGHE Foundational & Exploratory

Check Availability & Pricing

WBC100: A c-Myc Molecular Glue Degrader for
Oncogenic Targeting

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: WBC100

Cat. No.: B10861043

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The c-Myc oncoprotein is a master regulator of cellular proliferation and metabolism, and its
dysregulation is a hallmark of a vast majority of human cancers, often correlating with poor
prognosis. For decades, the direct therapeutic targeting of c-Myc has been a formidable
challenge due to its nuclear localization and lack of a defined enzymatic pocket, earning it the
moniker "undruggable.” The emergence of targeted protein degradation technologies has
opened new avenues to address such challenging targets. This whitepaper provides a
comprehensive technical overview of WBC100, a novel, orally active small molecule
characterized as a c-Myc molecular glue degrader. WBC100 selectively induces the
degradation of c-Myc protein by coopting the E3 ubiquitin ligase CHIP, leading to potent anti-
tumor activity in preclinical models of c-Myc-overexpressing cancers. This document details the
mechanism of action, presents key quantitative data, outlines experimental methodologies, and
provides visual representations of the relevant biological pathways and experimental
workflows.

Introduction: The Challenge of Targeting c-Myc

The MYC oncogene is implicated in a wide array of human malignancies, driving tumorigenesis
by promoting cell growth, proliferation, and metabolic reprogramming.[1] Its protein product, c-
Myec, is a transcription factor that forms a heterodimer with Max to regulate the expression of a
multitude of target genes.[1] The transient and tightly controlled expression of c-Myc in normal
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cells is crucial for maintaining cellular homeostasis. In cancer, however, its constitutive
overexpression leads to uncontrolled cell division and tumor progression.

Traditional small molecule inhibitors have struggled to effectively target c-Myc due to its
intrinsically disordered nature and the absence of a conventional active site. This has spurred
the development of alternative therapeutic strategies, including the innovative approach of
targeted protein degradation. Molecular glue degraders are a class of small molecules that
induce proximity between a target protein and an E3 ubiquitin ligase, leading to the
ubiquitination and subsequent proteasomal degradation of the target protein.

WBC100: A Novel c-Myc Molecular Glue Degrader

WBC100 has been identified as a potent and selective molecular glue that facilitates the
degradation of c-Myc.[2] It represents a significant advancement in the quest to therapeutically
target this high-value oncogene.

Mechanism of Action

WBC100 functions by creating a ternary complex between c-Myc and the E3 ubiquitin ligase
CHIP (C-terminus of Hsc70-Interacting Protein).[2] This induced proximity leads to the
polyubiquitination of c-Myc, marking it for degradation by the 26S proteasome.[2] This targeted
degradation is independent of c-Myc's transcriptional activity and directly reduces the cellular
levels of the oncoprotein.

Specifically, WBC100 binds to a druggable pocket within the nuclear localization signal 1
(NLS1)-Basic—nuclear localization signal 2 (NLS2) region of the c-Myc protein.[2] This
interaction facilitates the recruitment of the CHIP E3 ligase, which then catalyzes the transfer of
ubiquitin molecules to c-Myc. The resulting polyubiquitinated c-Myc is recognized and
degraded by the cellular proteasome machinery, leading to the apoptosis of cancer cells that
are dependent on high levels of c-Myc.[2]
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Figure 1: Mechanism of action of WBC100 as a c-Myc molecular glue degrader.

c-Myc Signaling Pathway Context

The c-Myc protein is a central node in a complex signaling network that governs cell fate. Its
degradation is a key regulatory mechanism to control its potent biological activities. The
canonical pathway for c-Myc turnover involves phosphorylation events that prime it for
recognition by E3 ligases such as Fbw7.[3][4] WBC100 hijacks the cellular ubiquitin-
proteasome system by engaging a different E3 ligase, CHIP, to induce c-Myc degradation.
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Figure 2: Overview of the c-Myc signaling pathway and points of regulation, including
degradation mediated by WBC100.

Quantitative Data Summary

The efficacy of WBC100 has been demonstrated through its potent and selective killing of c-
Myc-overexpressing cancer cells, both in vitro and in vivo.

In Vitro Cellular Activity

WBC100 exhibits significant cytotoxicity against a panel of cancer cell lines with high levels of
c-Myc expression, while showing considerably less activity against normal cells with low c-Myc
expression.[5]

Cell Line Cancer Type c-Myc Expression IC50 (nM)[5][6]
MOLM-13 Acute Myeloid High 16
Leukemia
H9 T-cell Lymphoma High 17
Mia-paca2 Pancreatic Cancer High 61
LO2 Normal Liver Low 2205
MRC-5 Normal Lung Low 151
WI38 Normal Lung Low 570

In Vivo Anti-Tumor Efficacy

Oral administration of WBC100 has been shown to potently regress tumors in various
xenograft models of c-Myc-overexpressing cancers, including acute myeloid leukemia (AML)
and pancreatic cancer, with good tolerability.[5]
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Cancer Model Dosing Regimen Outcome

Dose-dependent tumor
0.1-0.4 mg/kg, p.o., twice daily  regression. At 0.2 and 0.4
MOLM-13 AML Xenograft ] ]
for 21 days[5] mg/kg, all mice were disease-

free at day 35.[5]

Dose-dependent tumor growth
Pancreatic Cancer Xenograft 0.1, 0.2, and 0.4 mg/kg, p.o. inhibition of 71.94%, 87.63%,
and 96.14%, respectively.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize
WBC100 as a c-Myc molecular glue degrader. Note: The following are generalized protocols.
For precise, detailed methodologies, consulting the supplementary information of the primary
research articles is recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of WBC100 on cancer and normal cell lines.

o Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow
them to adhere overnight.

o Compound Treatment: Treat the cells with a serial dilution of WBC100 (and a vehicle control,
e.g., DMSO) for 72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 4 hours at 37°C.

e Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based
buffer) to dissolve the formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.
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Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting
the percentage of cell viability against the logarithm of the compound concentration.

Western Blotting for c-Myc Degradation

This technique is used to visualize and quantify the levels of c-Myc and other proteins in cells
following treatment with WBC100.

Cell Lysis: Treat cells with various concentrations of WBC100 for a specified time course
(e.g., 24 hours). Harvest and lyse the cells in RIPA buffer supplemented with protease and
phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

SDS-PAGE: Separate equal amounts of protein from each sample on a polyacrylamide gel
by electrophoresis.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose
membrane.

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST
(Tris-buffered saline with Tween 20) for 1 hour at room temperature.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for c-
Myc (and other proteins of interest, as well as a loading control like -actin or GAPDH)
overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish
peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)
substrate and an imaging system.

Co-Immunoprecipitation (Co-IP) for Protein Interactions

Co-IP is used to demonstrate the interaction between c-Myc, WBC100, and the E3 ligase
CHIP.
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e Cell Treatment and Lysis: Treat cells with WBC100 and a proteasome inhibitor (e.g., MG-
132) to stabilize the protein complexes. Lyse the cells in a non-denaturing IP lysis buffer.

e Immunoprecipitation: Incubate the cell lysate with an antibody against the "bait" protein (e.qg.,
c-Myc) overnight at 4°C.

o Complex Capture: Add Protein A/G magnetic beads to the lysate and incubate to capture the
antibody-protein complexes.

e Washing: Wash the beads several times with IP lysis buffer to remove non-specific binding
proteins.

o Elution: Elute the protein complexes from the beads using a low-pH elution buffer or by
boiling in SDS-PAGE sample buffer.

o Western Blot Analysis: Analyze the eluted proteins by western blotting using antibodies
against the "prey" protein (e.g., CHIP) to confirm the interaction.

In Vivo Xenograft Tumor Models

These models are used to evaluate the anti-tumor efficacy and tolerability of WBC100 in a
living organism.

o Cell Implantation: Subcutaneously or orthotopically inject a suspension of human cancer
cells (e.g., MOLM-13 or Mia-paca2) into immunocompromised mice (e.g., NOD/SCID or
nude mice).

e Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable
size, randomize the mice into treatment and control groups.

e Drug Administration: Administer WBC100 orally at various doses according to the specified
treatment schedule. The control group receives a vehicle solution.

e Monitoring: Regularly measure tumor volume and body weight. Monitor the general health of
the mice.

o Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for
weight measurement and further analysis (e.g., immunohistochemistry).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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